4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid
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Overview
Description
4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid is an organic compound that features a furan ring substituted with a methyl group and a carbonyl group, which is further linked to an amino-butyric acid moiety
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as furanoid fatty acids , which are known to interact with various biological targets.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Furan derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Result of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid typically involves the reaction of 5-methyl-furan-2-carboxylic acid with an appropriate amine, followed by the introduction of a butyric acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve higher efficiency and lower environmental impact. These methods are designed to produce the compound in large quantities while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
Scientific Research Applications
4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-furan-2-carboxylic acid: Shares the furan ring structure but lacks the amino-butyric acid moiety.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring, differing in functional groups.
4-Amino-butyric acid: Lacks the furan ring but contains the amino-butyric acid structure.
Uniqueness
4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid is unique due to the combination of the furan ring with a methyl group and a carbonyl group linked to an amino-butyric acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-[(5-methylfuran-2-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-4-5-8(15-7)10(14)11-6-2-3-9(12)13/h4-5H,2-3,6H2,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFNKBJGONJPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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